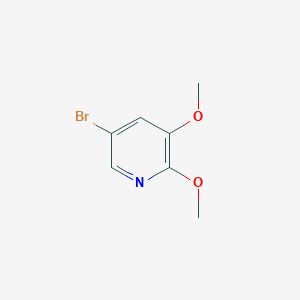

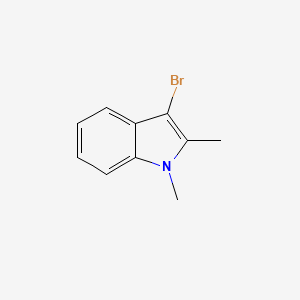

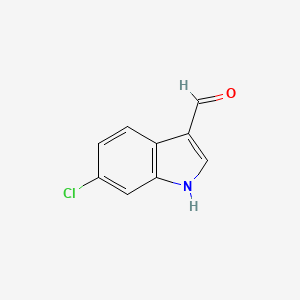

3-Bromo-1,2-dimethyl-1H-indole

Vue d'ensemble

Description

3-Bromo-1,2-dimethyl-1H-indole is a brominated indole derivative, a class of compounds that are of significant interest due to their presence in various natural products and their utility in medicinal chemistry. Indoles and their derivatives are known to play important roles in industry and medicine, including applications as antitumor agents, antipyretic analgesics, and in the synthesis of hindered amines .

Synthesis Analysis

The synthesis of brominated indoles can be achieved through various methods. One approach involves the regioselective C(sp2)-H dual functionalization of indoles using hypervalent iodine(III), which allows for bromo-amination and provides a pathway to 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions . Another method reported is the synthesis of 1-methyl-1H-indole-3-carboxylate derivatives using cross-dehydrogenative coupling, which could potentially be adapted for the synthesis of 3-bromo-1,2-dimethyl-1H-indole by modifying the starting materials and reaction conditions . Additionally, the synthesis of 2-bromo-3-(1H-indol-3-yl)-N-methylmaleimide has been achieved from succimide through a series of reactions including bromination and methylation, which could be relevant for the synthesis of related 3-bromo-1,2-dimethyl-1H-indole compounds .

Molecular Structure Analysis

The molecular structure of brominated indole derivatives can be characterized using various spectroscopic and analytical techniques. For instance, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was confirmed by X-ray single crystal diffraction. Hirshfeld surface analysis and DFT calculations were used to evaluate intermolecular interactions and electronic properties . These techniques could be applied to analyze the molecular structure of 3-bromo-1,2-dimethyl-1H-indole.

Chemical Reactions Analysis

Brominated indoles can undergo various chemical reactions due to the presence of the bromine atom, which is a reactive site for further functionalization. The bromination of indoles typically occurs at the 2 or 3 position, depending on the substitution pattern of the indole ring . The reactivity of the bromine atom in these positions can be exploited to synthesize a wide range of indole derivatives, as demonstrated by the synthesis of indolo[2,1-a]isoquinolines from 2-(2-bromoaryl)-1H-indoles and 1,3-diketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-1,2-dimethyl-1H-indole would be influenced by the presence of the bromine atom and the dimethyl groups on the indole ring. Brominated indoles generally exhibit good thermal stability, as shown by the thermal analysis of a related compound, which was stable up to 215°C . The electronic properties, such as the molecular orbital energy levels and electrostatic potential maps, can be investigated using DFT and TD-DFT calculations to understand the electrophilic and nucleophilic regions of the molecule . These properties are crucial for predicting the reactivity and potential applications of 3-bromo-1,2-dimethyl-1H-indole in various chemical contexts.

Applications De Recherche Scientifique

Crystal Structure Analysis

The study by Barakat et al. (2017) involved a compound structurally related to 3-Bromo-1,2-dimethyl-1H-indole. Their research focused on the crystal structure, Hirshfeld surface analysis, and thermal properties of an indole derivative. This kind of analysis is crucial for understanding molecular interactions and stability, which can be applied in material science and drug design (Barakat et al., 2017).

Copper-Catalyzed N-Arylation

The copper-catalyzed N-arylation of indoles, as described by Antilla, Klapars, and Buchwald (2002), is a significant chemical process. This method allows for the efficient production of N-arylindoles from aryl iodides or bromides and various indoles. Such reactions are fundamental in organic synthesis and pharmaceutical research, indicating potential applications for 3-Bromo-1,2-dimethyl-1H-indole (Antilla, Klapars, & Buchwald, 2002).

Synthesis of 3-Hydroxyl-bromo Indole Derivatives

Wei (2011) conducted research on synthesizing 3-hydroxyl-bromo indole derivatives, which are important in medical and industrial applications. The relevance of this research highlights the potential of 3-Bromo-1,2-dimethyl-1H-indole in synthesizing compounds with antitumor, analgesic, and other medicinal properties (Wei, 2011).

Marine-Inspired Compounds Modulating Serotonin Receptors

The study by Ibrahim et al. (2017) on marine-inspired indole alkaloids, including derivatives of 5-bromo-N,N-dimethyltryptamine, underscores the therapeutic potential of brominated indoles. These compounds have been shown to have antidepressant-like action and potent sedative activity, mediated via interaction with serotonin receptors. This suggests that 3-Bromo-1,2-dimethyl-1H-indole could be a precursor or analog in developing novel pharmaceuticals (Ibrahim et al., 2017).

Bromination in Organic Synthesis

Research by Miki et al. (2006) on the bromination of dimethyl indole-2,3-dicarboxylates reveals the significance of bromination in organic synthesis. The ability to manipulate brominated indole derivatives is essential in synthetic chemistry, which could extend to the manipulation of compounds like 3-Bromo-1,2-dimethyl-1H-indole (Miki et al., 2006).

Antibacterial Activity

Mahboobi et al. (2008) explored the antibacterial activity of compounds containing brominated pyrroledione and indole substructures. The compounds showed efficacy against resistant strains of bacteria, suggesting the potential of brominated indoles like 3-Bromo-1,2-dimethyl-1H-indole in antibacterial applications (Mahboobi et al., 2008).

Propriétés

IUPAC Name |

3-bromo-1,2-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-7-10(11)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOBAONZGDLVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461629 | |

| Record name | 1H-Indole, 3-bromo-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1,2-dimethyl-1H-indole | |

CAS RN |

80906-24-7 | |

| Record name | 1H-Indole, 3-bromo-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

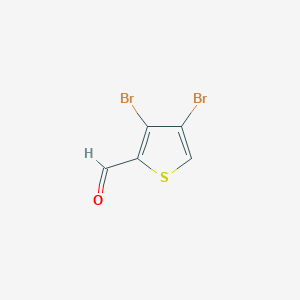

![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)